Formoterol Fumarate

Description

This compound is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. This compound binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)

An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

See also: Terbutaline (related); Clenbuterol (related); Isoproterenol (related) ... View More ...

Structure

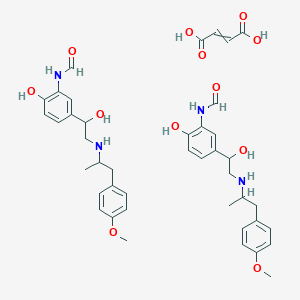

2D Structure

Properties

CAS No. |

43229-80-7 |

|---|---|

Molecular Formula |

C42H52N4O12 |

Molecular Weight |

804.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide) |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m11./s1 |

InChI Key |

OBRNDARFFFHCGE-QDSVTUBZSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

melting_point |

138-140°C |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |

Origin of Product |

United States |

Foundational & Exploratory

Formoterol Fumarate: A Deep Dive into its Bronchodilatory Mechanism of Action in Airway Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Formoterol fumarate is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist used extensively in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is primarily driven by its ability to induce profound and sustained relaxation of bronchial smooth muscle, thereby leading to bronchodilation. This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning formoterol's action. We will dissect the canonical signaling cascade, from receptor engagement to downstream effector activation, and explore the pharmacological properties that confer its rapid onset and extended duration of action. Furthermore, this document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols used to elucidate this mechanism, and provides visual representations of the core pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of Bronchial Smooth Muscle in Airway Pathophysiology

Bronchial smooth muscle tone is a critical determinant of airway caliber. In diseases like asthma and COPD, hyperresponsiveness and contraction of these muscles lead to airway narrowing, airflow obstruction, and the characteristic symptoms of wheezing and dyspnea.[4] The relaxation of airway smooth muscle is, therefore, a primary therapeutic target. This compound addresses this by acting as a functional antagonist to bronchoconstrictor stimuli, directly promoting a state of muscle relaxation.[5]

Formoterol is distinguished by a unique pharmacological profile that combines a rapid onset of action, comparable to short-acting β2-agonists (SABAs) like salbutamol, with a long duration of action of up to 12 hours. This profile makes it suitable for both maintenance therapy and, in some combination products, as a reliever for acute symptoms.

The Core Mechanism of Action: The β2-Adrenergic Signaling Cascade

The bronchodilatory effect of formoterol is mediated through the stimulation of β2-adrenergic receptors expressed on the surface of human airway smooth muscle (HASM) cells. This initiates a well-defined intracellular signaling pathway.

Receptor Binding and G-Protein Activation

As a β2-agonist, formoterol binds to the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This binding event induces a conformational change in the receptor, which facilitates its coupling to and activation of the heterotrimeric stimulatory G-protein, Gs. Upon activation, the Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

Adenylyl Cyclase Stimulation and cAMP Production

The activated Gαs subunit directly stimulates the membrane-bound enzyme, adenylyl cyclase. This enzyme is responsible for catalyzing the conversion of adenosine triphosphate (ATP) into the crucial second messenger, 3',5'-cyclic adenosine monophosphate (cAMP). Formoterol administration leads to a significant and rapid increase in intracellular cAMP levels within the bronchial smooth muscle cell.

Protein Kinase A (PKA) Activation and Downstream Effects

The primary intracellular effector for cAMP in mediating smooth muscle relaxation is Protein Kinase A (PKA). While other cAMP effectors like the Exchange protein activated by cAMP (Epac) exist, studies have demonstrated that PKA is the predominant and physiologically relevant mediator of β-agonist-induced relaxation in airway smooth muscle. The binding of cAMP to the regulatory subunits of PKA liberates the catalytic subunits. These active catalytic subunits then phosphorylate multiple downstream protein targets, culminating in muscle relaxation through several mechanisms:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKA phosphorylates and inhibits key proteins involved in Ca²⁺ mobilization, such as the IP3 receptor, and enhances Ca²⁺ sequestration into the sarcoplasmic reticulum.

-

Decreased Myosin Light Chain Kinase (MLCK) Activity: PKA can phosphorylate MLCK, reducing its affinity for the calcium-calmodulin complex, thereby decreasing the phosphorylation of myosin light chains.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated signaling leads to the activation of MLCP, which dephosphorylates myosin light chains, preventing the cross-bridge cycling required for muscle contraction.

-

Modulation of Ion Channels: PKA can phosphorylate and open large-conductance, calcium-activated potassium (maxi-K+) channels, leading to membrane hyperpolarization and relaxation.

This multifaceted downstream signaling cascade effectively uncouples pro-contractile signals from the cellular machinery of contraction, resulting in potent bronchodilation.

Caption: Canonical β2-adrenergic receptor signaling pathway activated by formoterol in bronchial smooth muscle cells.

Molecular Basis for Pharmacokinetic Profile

Formoterol's unique combination of rapid onset and long duration is attributed to its physicochemical properties. It possesses moderate lipophilicity and relatively high water solubility.

-

Rapid Onset: The aqueous solubility allows formoterol to rapidly access the β2-ARs from the extracellular fluid, leading to an onset of action within minutes.

-

Long Duration: Its lipophilicity enables it to partition into the lipid bilayer of the cell membrane, creating a local depot. From this depot, formoterol molecules can progressively leach out to continuously stimulate the β2-AR, providing a prolonged duration of action for up to 12 hours. This "diffusion microkinetics" model explains its sustained effect.

Quantitative Data Summary

The following tables summarize key quantitative data from representative preclinical and clinical studies, illustrating the efficacy of formoterol.

Table 1: In Vitro Cellular Response to Formoterol in Human Airway Smooth Muscle (HASM) Cells

| Parameter | Basal Level | Formoterol-Stimulated Level | Time Point |

|---|---|---|---|

| Intracellular cAMP | 32 ± 6 fmol | 169 ± 30 fmol | 15 minutes |

| 498 ± 9 fmol (Peak) | 30 minutes |

Data derived from studies on cultured HASM cells. Values are represented as mean ± standard error.

Table 2: Clinical Bronchodilator Efficacy of Formoterol in Patients with Moderate-to-Severe COPD

| Treatment Group | FEV₁ AUC₀₋₁₂ (L) | Peak FEV₁ Change from Baseline (L) | Trough FEV₁ Change from Baseline (L) |

|---|---|---|---|

| Placebo | - | - | - |

| FF MDI 2.4 µg | > Placebo (p < 0.001) | - | - |

| FF MDI 4.8 µg | > Placebo (p < 0.001) | - | - |

| FF MDI 9.6 µg | > Placebo (p < 0.001) | ~0.15 | ~0.10 |

| Foradil® Aerolizer® 12 µg | Similar to FF MDI 9.6 µg | ~0.15 | ~0.10 |

FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂: Area Under the Curve from 0 to 12 hours. Data are illustrative of results from a randomized crossover study (NCT00880490).

Key Experimental Protocols

The mechanism of formoterol has been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experimental approaches.

Protocol: Isolated Organ Bath for Airway Smooth Muscle Reactivity

This protocol assesses the direct effect of formoterol on pre-contracted airway tissue.

-

Tissue Preparation: Guinea pigs are humanely euthanized, and the trachea is rapidly excised and placed in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit (K-H) buffer. Bronchial rings (2-3 mm wide) are prepared, ensuring the cartilaginous structures and smooth muscle are intact.

-

Mounting: The rings are mounted in an isolated organ bath chamber (10-20 mL volume) filled with K-H buffer maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

-

Equilibration and Viability Check: Tissues are equilibrated under a resting tension of 1.0-1.5 g for 60-90 minutes, with the K-H buffer being replaced every 15-20 minutes. Viability is confirmed by inducing a contraction with a high-concentration potassium chloride (KCl) solution or a muscarinic agonist like carbachol.

-

Contraction and Relaxation Assay:

-

A stable submaximal contraction is induced using a bronchoconstrictor agent (e.g., carbachol, histamine, or methacholine).

-

Once the contraction plateaus, cumulative concentrations of this compound are added to the bath.

-

The resulting relaxation is recorded as a percentage reversal of the induced contraction.

-

-

Data Analysis: Concentration-response curves are generated, and key parameters such as EC₅₀ (the concentration producing 50% of the maximal response) and Emax (maximal relaxation) are calculated to determine the potency and efficacy of formoterol.

Caption: Experimental workflow for assessing formoterol-induced relaxation in isolated airway tissue.

Protocol: cAMP Measurement in Cultured Human Airway Smooth Muscle (HASM) Cells

This protocol quantifies the primary second messenger generated by formoterol stimulation.

-

Cell Culture: Primary HASM cells are obtained from donor lungs and cultured in smooth muscle growth medium (SmGM) supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂ and used between passages 3 and 7.

-

Seeding and Serum Starvation: Cells are seeded into 24- or 48-well plates. Upon reaching 80-90% confluency, the growth medium is replaced with a serum-free basal medium for 24 hours to synchronize the cells and minimize basal signaling activity.

-

Stimulation:

-

The basal medium is removed, and cells are pre-incubated for 15-30 minutes in fresh basal medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with various concentrations of this compound or a vehicle control for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis and cAMP Quantification:

-

The stimulation is terminated by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).

-

The cell lysates are collected and centrifuged to pellet debris.

-

The supernatant, containing the intracellular cAMP, is assayed using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Normalization and Analysis: The measured cAMP concentrations (in pmol/mL or fmol/well) are normalized to the total protein content of each well, determined by a protein assay (e.g., BCA assay). Results are expressed as pmol cAMP/mg protein.

Caption: Workflow for the quantification of intracellular cAMP in cultured HASM cells following formoterol stimulation.

Conclusion

The mechanism of action of this compound in bronchial smooth muscle is a classic example of β2-adrenergic receptor-mediated signal transduction. Its ability to potently activate the Gs-adenylyl cyclase-cAMP-PKA pathway results in the effective relaxation of airway smooth muscle. The unique physicochemical properties of the molecule confer a desirable pharmacokinetic profile of rapid onset and long duration, establishing it as a cornerstone in respiratory medicine. A thorough understanding of this mechanism, supported by robust experimental data, is essential for the continued development of novel and improved bronchodilator therapies.

References

Formoterol Fumarate: A Technical Guide to its β2-Adrenergic Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of formoterol fumarate, a potent and selective long-acting β2-adrenergic receptor (β2AR) agonist. Formoterol is distinguished by its rapid onset of action and prolonged therapeutic effect, lasting over 12 hours, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] This document details its mechanism of action, presents key quantitative pharmacological data, outlines standard experimental protocols for its characterization, and provides visual representations of critical pathways and workflows.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Formoterol exerts its therapeutic effects by acting as a high-efficacy agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] These receptors are densely expressed on the surface of airway smooth muscle cells.[2]

The binding of formoterol to the β2AR induces a conformational change in the receptor, which facilitates its coupling to the heterotrimeric Gs protein.[3] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated, GTP-bound Gαs subunit then dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.[4]

Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, culminating in bronchodilation through two primary mechanisms:

-

Decreased Intracellular Calcium: PKA-mediated phosphorylation leads to the sequestration of intracellular Ca2+ and promotes its extrusion from the cell, lowering cytosolic calcium concentrations.

-

Inactivation of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating myosin and enabling its interaction with actin, which is necessary for muscle contraction.

This cascade of events leads to the relaxation of airway smooth muscle, alleviating bronchoconstriction.

Quantitative Pharmacological Profile

Formoterol's clinical efficacy is underpinned by its distinct pharmacological properties, including high affinity, potency, and intrinsic activity at the β2AR.

Stereoselectivity of Formoterol

Formoterol is administered as a racemic mixture of its (R,R) and (S,S) enantiomers. The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is approximately 1,000 times more potent than the (S,S)-enantiomer. The (S,S)-enantiomer is considered largely inactive and does not appear to interfere with the bronchodilatory action of the (R,R)-enantiomer when administered as a racemate.

| Parameter | Enantiomer | Activity | Reference |

| Potency | (R,R)-Formoterol | High (Active Eutomer) | |

| (S,S)-Formoterol | >1,000-fold less potent (Distomer) | ||

| Effect | (R,R)-Formoterol | Induces airway relaxation | |

| (S,S)-Formoterol | Inactive or induces only minor relaxation |

Binding Affinity and Potency

Formoterol exhibits high affinity and selectivity for the β2-adrenoceptor. Its potency is significantly greater than that of short-acting β2-agonists like salbutamol (albuterol).

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (pKi) | 8.2 ± 0.09 | Human β2-Adrenoceptor | |

| 6.25 ± 0.06 | Human β1-Adrenoceptor | ||

| Functional Potency (pD2) | 8.9 ± 0.03 | Guinea Pig Trachea (Relaxation) | |

| Functional Potency (EC50) | ~1 nM | Human Bronchus & Guinea Pig Trachea |

pKi and pD2 are the negative logarithms of the inhibitor and agonist dissociation constants, respectively. Higher values indicate greater affinity/potency.

Intrinsic Efficacy

A key pharmacological differentiator for formoterol is its high intrinsic activity, meaning it is a full agonist at the β2-receptor. This contrasts with salmeterol, another long-acting β2-agonist, which is a partial agonist. Formoterol's efficacy in relaxing airway smooth muscle is comparable to that of albuterol and greater than salmeterol's.

| Compound | Intrinsic Activity Classification | Emax (% of Isoprenaline) | Reference |

| Formoterol | Full Agonist | 90% | |

| Salmeterol | Partial Agonist | 38% | |

| Albuterol (Salbutamol) | Partial Agonist | 47% | |

| Isoprenaline | Full Agonist | 100% (Reference) |

Emax represents the maximum response achievable by the agonist.

Key Experimental Protocols

The characterization of formoterol's β2AR agonist activity relies on standardized in vitro assays. The following sections detail the methodologies for two fundamental experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of formoterol for the β2-adrenergic receptor.

Principle: This is a competitive binding assay where unlabeled formoterol competes with a radiolabeled ligand of known high affinity (e.g., [¹²⁵I]-iodocyanopindolol) for binding to the β2AR in a membrane preparation. The concentration of formoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues known to express β2AR (e.g., CHO-K1 cells stably expressing human β2AR, guinea pig lung tissue) in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Perform a high-speed centrifugation of the supernatant to pellet the membrane fraction.

-

Wash and resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Execution:

-

In a 96-well plate, add the following to each well for a final volume of ~250 µL:

-

Membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-iodocyanopindolol at a concentration near its Kd).

-

Varying concentrations of unlabeled formoterol (typically spanning 8-10 log units).

-

For determining non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is used instead of formoterol.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each formoterol concentration.

-

Plot the specific binding as a function of the log concentration of formoterol.

-

Fit the data to a one-site competitive binding model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and intrinsic efficacy (Emax) of formoterol.

Principle: This is a whole-cell functional assay that measures the accumulation of intracellular cAMP following β2AR stimulation. The amount of cAMP produced is proportional to the level of receptor activation by an agonist.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HEK293 or CHO-K1) stably or transiently expressing the human β2AR.

-

Seed the cells into a 96- or 384-well plate and grow to near confluence.

-

-

Assay Execution:

-

Wash the cells and replace the growth medium with a stimulation buffer (e.g., HBSS with HEPES and BSA).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of formoterol to the wells. Include a control with a known full agonist (e.g., isoprenaline) to determine the maximum possible response.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Lysis and Detection:

-

Lyse the cells according to the protocol of the chosen detection kit.

-

Quantify the intracellular cAMP concentration using a commercially available kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on a competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive immunoassay format.

-

AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP is measured.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP to convert the raw assay signal (e.g., fluorescence ratio) into absolute cAMP concentrations.

-

Plot the cAMP concentration as a function of the log concentration of formoterol.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).

-

Calculate intrinsic activity relative to the Emax of a reference full agonist like isoprenaline.

-

References

- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility of Formoterol Fumarate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of formoterol fumarate in various organic solvents, a critical parameter for the development of robust and effective pharmaceutical formulations. Understanding the solubility profile of an active pharmaceutical ingredient (API) like this compound is fundamental for processes such as drug purification, crystallization, and the formulation of inhalation and other dosage forms.

Core Data Presentation: Solubility Profile

The solubility of this compound dihydrate has been characterized in a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate comparison.

| Organic Solvent | Solubility (mg/mL) | Description | Reference |

| Methanol | ~1 | Soluble | [1] |

| Not specified | Soluble | [2] | |

| Not specified | Freely Soluble | [3] | |

| Ethanol | Not specified | Very Slightly Soluble (in 95% ethanol) | [3] |

| 2-Propanol | Not specified | Slightly Soluble | [2] |

| Acetonitrile | Not specified | Practically Insoluble | |

| 0.002 ± 0.0003 | |||

| Dimethyl Sulfoxide (DMSO) | ~20 | Soluble | |

| Dichloromethane (DCM) | 0.001 ± 0.0004 | ||

| Chloroform | 0.002 ± 0.0003 | ||

| Acetone | 0.063 ± 0.004 | ||

| Acetic Acid (100%) | Not specified | Freely Soluble | |

| Diethyl Ether | Not specified | Practically Insoluble |

Note: The solubility of this compound can be influenced by factors such as temperature, the specific form of the compound (e.g., dihydrate), and the presence of co-solvents.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a drug substance. The following section details a generalized methodology based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of this compound in organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound Dihydrate powder

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials or flasks. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Add a known volume of the organic solvent to each vial.

-

Shaking and Incubation: Secure the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C). The samples should be shaken for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A typical HPLC system for this compound analysis might consist of a C18 column with a mobile phase of methanol and a phosphoric acid buffer, with UV detection at an appropriate wavelength.

-

Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Workflow for determining the solubility of this compound.

This in-depth technical guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable data and methodologies for researchers and professionals in drug development. The provided information is intended to support the formulation of new and improved drug products containing this compound.

References

A Technical Guide to Formoterol Fumarate: Molecular Properties, Synthesis, and Analysis

This technical guide provides an in-depth overview of formoterol fumarate, a potent and long-acting β2-adrenergic receptor agonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical quantification, and mechanism of action.

Core Molecular and Physical Properties

This compound is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). It is available in both anhydrous and dihydrate forms. The fundamental molecular and physical data are summarized below.

| Property | This compound (Anhydrous) | This compound Dihydrate | Reference |

| Molecular Formula | C₄₂H₅₂N₄O₁₂ | C₄₂H₅₆N₄O₁₄ | [1][2][3] |

| Molecular Weight | 804.88 g/mol | 840.9 g/mol | [2][3] |

| CAS Number | 43229-80-7 | 183814-30-4 | |

| Appearance | White to yellowish crystalline powder | - | |

| Solubility | Slightly soluble in water, soluble in methanol | - |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is a multi-step process, often starting from key intermediates. The following protocol outlines a general synthetic pathway based on established patent literature. This process involves the synthesis of a benzyl ether intermediate, followed by a series of reactions to build the final formoterol molecule and its subsequent conversion to the fumarate salt.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Benzyl Ether Intermediate: A key intermediate, 4-benzyloxy-3-nitro-acetophenone, is synthesized by reacting a substituted acetophenone with benzyl chloride. The reaction is typically carried out in an organic solvent at elevated temperatures (100-120°C) for 4-6 hours, using a combination of catalysts and an inorganic base as an acid-binding agent. Upon completion, the product is isolated by cooling, crystallization, and filtration.

-

Step 2: Epoxide Formation: The acetophenone intermediate undergoes reaction to form a corresponding epoxide, 1-(4-benzyloxy-3-nitro)phenyl epoxide.

-

Step 3: Ring Opening and Amine Addition: The epoxide ring is opened by reaction with 1-p-methoxyphenylisopropylamine. This step introduces the characteristic amine side chain of formoterol.

-

Step 4: Reduction of Nitro Group: The nitro group on the phenyl ring is reduced to an amino group. This is often achieved using a reducing agent like iron powder in the presence of an acid.

-

Step 5: Formylation of Amino Group: The newly formed amino group is then formylated. This can be achieved using formic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as acetonitrile.

-

Step 6: Debenzylation and Salt Formation: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd-C catalyst). The resulting formoterol base is then reacted with fumaric acid in a suitable solvent system (e.g., isopropanol/water) to form this compound. The final product is isolated as crystals upon cooling and filtration.

Analytical Quantification: RP-HPLC Method

The quantification of this compound in pharmaceutical dosage forms is critical for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust, and sensitive method for this purpose.

Experimental Protocol: RP-HPLC Analysis

-

Chromatographic System: An HPLC system equipped with a UV or diode-array detector is used. Data acquisition and processing are managed by appropriate chromatography software.

-

Column: A reversed-phase column, such as a Hypersil ODS C18 (125mm x 4.0mm, 5µm particle size), is employed for separation.

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. An example is a mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v), adjusted to an acidic pH.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection Wavelength: 215 nm or 240 nm.

-

Column Temperature: Maintained at 40°C.

-

Injection Volume: 50 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution is prepared by accurately weighing and dissolving this compound standard in a suitable diluent (e.g., methanol or the mobile phase). Working standards are prepared by further dilution to achieve concentrations within the linear range of the assay.

-

Sample Solution: For dosage forms like inhalation suspensions, a known amount of the product is accurately weighed and dissolved in the diluent to achieve a theoretical concentration similar to the working standard.

-

-

Method Validation: The analytical method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Pharmacological Signaling Pathway

Formoterol exerts its therapeutic effect through its action as a long-acting agonist of the β2-adrenergic receptor. The primary signaling cascade initiated by formoterol leads to bronchodilation.

Upon inhalation, formoterol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the associated stimulatory G-protein (Gαs), which in turn stimulates the enzyme adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation. Some evidence also suggests that formoterol can modulate other pathways, such as inhibiting phosphoinositide-3-kinase (PI3K) signaling, which may contribute to its anti-inflammatory effects.

References

The Genesis of a Long-Acting Beta-Agonist: A Technical History of Formoterol Fumarate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Formoterol fumarate is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) that has become a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by both a rapid onset of action and a prolonged duration of bronchodilation, distinguishes it from other β2-agonists and has cemented its role in respiratory medicine. This technical guide provides a comprehensive overview of the discovery, development, and key experimental milestones of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Development

The journey of formoterol began in the laboratories of the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. The initial patent for formoterol was filed in 1972.[1] It wasn't until 1998 that it saw its first medical use, a testament to the lengthy and rigorous process of drug development.[1] The developmental aim was to create a β2-agonist with a longer duration of action than the short-acting β-agonists (SABAs) available at the time, such as salbutamol, which typically provide relief for 4 to 6 hours.[1]

The chemical structure of formoterol, (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl] phenyl]formamide, is key to its unique properties. It is a racemic mixture of the (R,R) and (S,S) enantiomers.[2] Subsequent research demonstrated that the (R,R)-enantiomer is the active component responsible for the bronchodilatory effects.[2]

Preclinical Development: Unraveling the Mechanism and Potency

The preclinical evaluation of formoterol was crucial in characterizing its pharmacological profile and establishing its potential as a therapeutic agent. Key in vitro and in vivo studies were conducted to determine its binding affinity, selectivity, potency, and duration of action.

Receptor Binding and Selectivity

Radioligand binding assays were instrumental in quantifying the affinity of formoterol for β-adrenergic receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and a competing unlabeled ligand (in this case, formoterol) at various concentrations. The amount of radioligand displaced by formoterol is then measured to determine its binding affinity (Kd).

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A standard radioligand binding assay to determine the affinity of formoterol for β2-adrenergic receptors would typically follow these steps:

-

Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing β2-adrenergic receptors (e.g., guinea pig or human lung tissue).

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of unlabeled formoterol.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of formoterol that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Studies using such methods revealed formoterol's high affinity for the β2-adrenoceptor.

| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [³H]formoterol | Guinea Pig Lung Membranes | 1.34 ± 0.15 | 154.9 ± 8.0 | |

| [³H]formoterol | Human Lung Membranes | 1.05 ± 0.17 | 67.8 ± 8.1 |

Formoterol also demonstrated high selectivity for the β2-receptor over the β1-receptor, which is crucial for minimizing cardiovascular side effects.

| Compound | β2-Adrenoceptor (pKi) | β1-Adrenoceptor (pKi) | Selectivity (β2/β1) |

| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 | ~89 |

| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 | ~398 |

| Albuterol | 5.83 ± 0.06 | 4.71 ± 0.16 | ~13 |

| Fenoterol | 6.33 ± 0.07 | 5.67 ± 0.05 | ~4.6 |

In Vitro Functional Assays: Potency and Efficacy

The functional consequences of receptor binding were assessed using in vitro models, such as the isolated guinea pig tracheal ring assay. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.

Experimental Protocol: Isolated Guinea Pig Tracheal Ring Relaxation Assay (General Methodology)

-

Tissue Preparation: The trachea is excised from a guinea pig and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction: The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine.

-

Drug Addition: Cumulative concentrations of formoterol are added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is measured isometrically.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and intrinsic activity of formoterol.

These studies consistently demonstrated the high potency and efficacy of formoterol.

| Agonist | EC50 (nM) for Relaxation | Intrinsic Activity (%) |

| Formoterol | 3.0 | 89 |

| Salbutamol | 130 | 61 |

| Fenoterol | 57 | 63 |

| Isoproterenol | 37 | 100 |

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Formoterol exerts its bronchodilatory effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a cascade of intracellular events, leading to muscle relaxation and widening of the airways.

Caption: Formoterol signaling pathway leading to bronchodilation.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While various synthetic routes have been developed, a general overview of a common approach is presented below. The process often involves the protection of functional groups, followed by key coupling and reduction steps, and finally deprotection and salt formation.

Caption: Simplified workflow of this compound synthesis.

Experimental Protocol: Final Salt Formation (Illustrative)

A simplified, illustrative protocol for the final step of forming the fumarate salt is as follows:

-

The free base of formoterol is dissolved in a suitable solvent, such as isopropyl alcohol.

-

A stoichiometric amount of fumaric acid, also dissolved in a suitable solvent, is added to the formoterol solution.

-

The mixture is heated to ensure complete dissolution and then cooled to allow for the crystallization of this compound.

-

The resulting crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum.

Clinical Development: From Bench to Bedside

The clinical development of formoterol was designed to rigorously evaluate its efficacy, safety, and optimal dosing in patients with asthma and COPD. This process typically involves Phase I, II, and III clinical trials.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Initial studies in healthy volunteers focused on assessing the safety, tolerability, and pharmacokinetic profile of formoterol. These studies determined key parameters such as maximum concentration (Cmax), the area under the plasma concentration-time curve (AUC), and elimination half-life.

| Parameter | Value (after 120 µg inhaled dose) |

| Cmax | 266 ± 108 pmol/L |

| AUC | 1330 ± 398 pmol·h/L |

| t1/2 (elimination) | ~10 hours |

Phase II: Dose-Ranging and Efficacy in Patients

Phase II trials were conducted in patients with asthma and COPD to determine the optimal dose of formoterol and to gather further evidence of its efficacy and safety. These studies often compared different doses of formoterol to placebo and/or an active comparator.

Phase III: Large-Scale Confirmation of Efficacy and Safety

Large, multicenter, randomized, double-blind, placebo-controlled Phase III trials were the cornerstone of formoterol's clinical development. These studies were designed to provide definitive evidence of its efficacy and safety in a broad patient population.

Typical Phase III Clinical Trial Design for Formoterol in Asthma/COPD

Caption: A typical workflow for a Phase III clinical trial of formoterol.

The primary efficacy endpoint in these trials was often the change from baseline in forced expiratory volume in one second (FEV1). Safety was rigorously monitored, with a particular focus on cardiovascular events and asthma-related serious adverse events.

A meta-analysis of 14 studies of formoterol 12 µg twice daily versus placebo in patients with COPD showed a mean difference in trough FEV1 of 45 mL in favor of formoterol.

Combination Therapies and Post-Marketing Surveillance

The development of formoterol did not stop with its approval as a monotherapy. Its favorable profile led to its inclusion in fixed-dose combination inhalers with inhaled corticosteroids (ICS), such as budesonide/formoterol and mometasone/formoterol. These combination therapies have become a mainstay of asthma and COPD management, addressing both bronchoconstriction and underlying inflammation.

Post-marketing surveillance and further clinical trials have continued to evaluate the long-term safety and effectiveness of formoterol, particularly in the context of combination therapy.

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of obstructive airway diseases. Its unique combination of rapid onset and long duration of action, underpinned by its high potency and selectivity for the β2-adrenergic receptor, has provided clinicians with a valuable tool for managing asthma and COPD. The comprehensive preclinical and clinical development program rigorously established its efficacy and safety profile, leading to its widespread use and its integration into pivotal combination therapies. The history of formoterol serves as a compelling case study in modern drug discovery and development, from initial chemical synthesis to its established role in improving the lives of millions of patients worldwide.

References

Formoterol Fumarate: A Deep Dive into its Pharmacodynamics in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol fumarate is a potent, long-acting β2-adrenergic receptor agonist (LABA) that serves as a cornerstone in the management of obstructive airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1] Its unique pharmacological profile, characterized by both a rapid onset and a prolonged duration of action, distinguishes it from other bronchodilators.[2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its molecular mechanism of action, effects on airway smooth muscle, anti-inflammatory properties, and impact on mucociliary clearance. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding for research and development professionals.

Core Pharmacodynamic Properties of this compound

| Property | Description | Quantitative Data |

| Mechanism of Action | Selective agonist of the β2-adrenergic receptor, leading to relaxation of bronchial smooth muscle.[3] | Binding Affinity (pKi) for β2 receptor: 8.2 ± 0.09[4] |

| Onset of Action | Rapid bronchodilation, typically within 1-4 minutes.[5] | Significant increase in specific airways conductance (SGAW) observed within 1-4 minutes. |

| Duration of Action | Prolonged bronchodilator effect lasting for at least 12 hours. | Sustained increase in FEV1 for 11-12 hours with 12 µg and 24 µg doses. |

| Potency | Highly potent, being 5-15 times more potent than salbutamol in inducing bronchodilation. | - |

Molecular Mechanism of Action and Signaling Pathway

Formoterol exerts its therapeutic effect through the stimulation of β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events, as detailed in the signaling pathway below.

Upon binding to the β2-adrenergic receptor, formoterol induces a conformational change that activates the associated stimulatory G protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light chain kinase (MLCK), a key enzyme responsible for the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction. The inhibition of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.

Effects on Airway Smooth Muscle

Formoterol's primary therapeutic benefit stems from its profound and sustained relaxation of airway smooth muscle.

Quantitative Data on Airway Smooth Muscle Relaxation

| Parameter | Agonist | Value | Reference |

| Potency (-log EC50) | Formoterol | 8.9 ± 0.03 | |

| Salmeterol | 9.2 ± 0.03 | ||

| Isoprenaline | 7.9 ± 0.1 | ||

| Salbutamol | 7.4 ± 0.1 | ||

| Intrinsic Activity (vs. Isoprenaline) | Formoterol | 0.84 | |

| Salbutamol | 0.62-0.66 | ||

| Salmeterol | 0.62-0.66 | ||

| Onset of Action (min) | Formoterol | 2.14 ± 0.55 | |

| Salbutamol | 1.90 ± 0.24 | ||

| Salmeterol | 6.40 ± 1.40 |

Experimental Protocol: In Vitro Assessment of Airway Smooth Muscle Relaxation

A common method to evaluate the relaxant effects of bronchodilators on airway smooth muscle is the isolated human bronchus assay.

Methodology:

-

Tissue Procurement: Human bronchial tissue is obtained from surgical resections (e.g., from patients undergoing lung cancer surgery), with appropriate ethical approval and patient consent.

-

Preparation: Bronchial rings, approximately 2-4 mm in width, are carefully dissected from the tissue.

-

Mounting: The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate for a set period under an optimal resting tension.

-

Contraction: A contractile agent, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction of the smooth muscle.

-

Drug Addition: Cumulative concentrations of formoterol are added to the bath, and the resulting relaxation of the bronchial rings is recorded.

-

Data Acquisition: Changes in isometric tension are measured using force transducers connected to a data acquisition system.

-

Analysis: The data are used to construct concentration-response curves, from which key parameters like the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximum relaxant effect) are calculated.

Anti-Inflammatory Effects

While primarily a bronchodilator, formoterol also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic efficacy.

Quantitative Data on Anti-Inflammatory Markers (Formoterol Monotherapy)

| Inflammatory Marker | Disease | Dosage | Change from Baseline/Placebo | Reference |

| Sputum Neutrophils | Mild Asthma | 24 µg bid for 4 weeks | Significant reduction compared to placebo | |

| Sputum Interleukin-8 (IL-8) | Mild Asthma | 24 µg bid for 4 weeks | Significant reduction compared to placebo | |

| Serum Eosinophil Cationic Protein (ECP) | Moderate Atopic Asthma (Children) | N/A | Decreased from 93 to 83 mcg/L | |

| Serum Interleukin-4 (IL-4) | Moderate Atopic Asthma (Children) | N/A | Decreased from 0.13 to 0.11 pg/mL | |

| Blood Eosinophil Count | Moderate Atopic Asthma (Children) | N/A | Decreased from 379 to 310 cells/mm³ |

Inhibition of Mast Cell Degranulation

Formoterol can inhibit the release of inflammatory mediators from mast cells, a critical component of the allergic inflammatory cascade.

| Parameter | Agonist | Value | Reference |

| Inhibition of Histamine Release | Formoterol | Comparable to ketotifen, more potent than isoprenaline and fenoterol | |

| Reduction in β2-adrenoceptor density (24h exposure) | Formoterol (10⁻⁶ M) | 49 ± 17% | |

| Salmeterol (10⁻⁶ M) | 35 ± 17% | ||

| Isoprenaline (10⁻⁶ M) | 13 ± 5% |

Effects on Mucociliary Clearance

Mucociliary clearance is a crucial defense mechanism of the respiratory system, responsible for removing inhaled particles and pathogens. Formoterol has been shown to enhance this process.

Quantitative Data on Mucociliary Clearance

| Study Population | Intervention | Result | Reference |

| Bronchitic Patients | Formoterol aerosol for 6 days | 46% increase in mucociliary clearance compared to placebo |

Experimental Protocol: Measurement of Mucociliary Clearance

Gamma scintigraphy is a widely used and standardized method for assessing mucociliary clearance in clinical trials.

Methodology:

-

Radiolabeling: Inert particles (e.g., albumin colloid) are labeled with a gamma-emitting radionuclide, most commonly Technetium-99m (99mTc).

-

Aerosol Administration: The patient inhales the radiolabeled aerosol under controlled breathing conditions to ensure deposition throughout the lungs.

-

Imaging: A gamma camera is used to acquire sequential images of the lungs over a prolonged period (e.g., up to 24 hours).

-

Region of Interest (ROI) Analysis: ROIs are drawn around the whole lung and specific lung regions (e.g., central and peripheral) on the scintigraphic images.

-

Data Analysis: The amount of radioactivity remaining in the ROIs is measured over time to generate time-activity curves. From these curves, the rate of mucociliary clearance is calculated.

Dose-Response Relationship

The bronchodilator effect of formoterol is dose-dependent.

Quantitative Data on Dose-Response (FEV1 and PEF)

| Parameter | Dose (µg) | Mean Increase from Placebo | Reference |

| FEV1 (% of baseline) | 6 | 12% | |

| 12 | 18% | ||

| 24 | 19% | ||

| 48 | 26% | ||

| Morning PEF (L/min) | 6 | 22 | |

| Evening PEF (L/min) | 6 | 23 |

Conclusion

This compound's pharmacodynamic profile underscores its clinical utility in the management of respiratory diseases. Its high potency, rapid onset, and long duration of action are direct consequences of its specific interactions with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. Beyond its primary role as a potent bronchodilator, formoterol exhibits clinically relevant anti-inflammatory effects and enhances mucociliary clearance, contributing to a multifaceted therapeutic action. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in the field of respiratory medicine. A thorough understanding of formoterol's pharmacodynamics is crucial for optimizing its therapeutic use and for the development of novel respiratory therapies.

References

- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Onset and duration of action of single doses of formoterol inhaled via Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

Formoterol Fumarate Enantiomers: A Technical Guide to Specific Activities and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol fumarate is a long-acting β2-adrenoceptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. However, the pharmacological activity of these enantiomers differs significantly. This technical guide provides an in-depth analysis of the specific activities of this compound enantiomers, their interaction with the β2-adrenoceptor, and the subsequent signaling cascades. Detailed experimental protocols for assessing these activities are also provided.

Stereochemistry and Pharmacological Activity

Formoterol has two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers. The bronchodilatory effects of formoterol are almost exclusively attributed to the (R,R)-enantiomer, also known as arformoterol.[1] The (S,S)-enantiomer is considered to be pharmacologically much less active, with some studies suggesting it may even have some pro-inflammatory or antagonistic properties.[2]

Data Presentation: Quantitative Comparison of Formoterol Enantiomers

The following tables summarize the quantitative data on the binding affinity and functional potency of formoterol enantiomers at the human β2-adrenoceptor.

Table 1: β2-Adrenoceptor Binding Affinity of Formoterol Enantiomers

| Enantiomer | Radioligand | Preparation | Kd (nM) | Reference |

| (R,R)-Formoterol | [3H]Formoterol | Guinea Pig Lung Membranes | 1.34 ± 0.15 | [3] |

| (R,R)-Formoterol | [3H]Formoterol | Human Lung Membranes | 1.05 ± 0.17 | [3] |

| (R,R)-Formoterol | Not Specified | Human β2-Adrenoceptor | 2.9 | [2] |

| (S,S)-Formoterol | Not Specified | Human β2-Adrenoceptor | 3100 |

Table 2: Functional Potency of Formoterol Enantiomers

| Enantiomer | Assay | Tissue/Cell Line | EC50 (nM) | Reference |

| (R,R)-Formoterol | Relaxation | Guinea-Pig Trachea | ~1 | |

| (R,R)-Formoterol | Relaxation | Human Bronchus | ~1 | |

| (S,S)-Formoterol | Relaxation | Guinea-Pig Trachea | >1000 | |

| (S,S)-Formoterol | Relaxation | Human Bronchus | >1000 | |

| Racemic Formoterol | Relaxation | Guinea-Pig Trachea | ~1 |

Signaling Pathways

Activation of the β2-adrenoceptor by (R,R)-formoterol primarily initiates the canonical Gs-protein signaling pathway. However, evidence also suggests the involvement of alternative signaling pathways.

Canonical Gs Signaling Pathway

Upon binding of (R,R)-formoterol, the β2-adrenoceptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Figure 1: Canonical β2-Adrenoceptor Gs Signaling Pathway.

Alternative Signaling Pathways

Recent studies suggest that β2-adrenoceptors can also couple to other signaling pathways, including Gαi proteins, which can inhibit adenylyl cyclase, and β-arrestin-mediated pathways that can lead to receptor desensitization, internalization, and activation of other signaling cascades like the MAPK/ERK pathway. The precise role and activation of these alternative pathways by formoterol enantiomers are areas of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specific activities of formoterol enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of formoterol enantiomers to the β2-adrenoceptor.

Materials:

-

Cell membranes expressing the human β2-adrenoceptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]Formoterol or a suitable antagonist radioligand like [125I]Cyanopindolol.

-

Unlabeled (R,R)-formoterol and (S,S)-formoterol.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenoceptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of binding buffer.

-

Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate all specific binding sites.

-

Competition Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of unlabeled (R,R)-formoterol or (S,S)-formoterol.

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For saturation binding, plot specific binding against the concentration of radioligand and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Functional Assay

This assay measures the ability of formoterol enantiomers to stimulate the production of intracellular cAMP, providing a measure of their functional potency (EC50) and efficacy (Emax).

Materials:

-

Cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

(R,R)-formoterol and (S,S)-formoterol.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Culture: Plate cells in a 96-well or 384-well plate and grow to the desired confluency.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of (R,R)-formoterol, (S,S)-formoterol, or forskolin to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each enantiomer.

-

Figure 3: Experimental Workflow for cAMP Accumulation Assay.

Isolated Organ Bath for Smooth Muscle Relaxation

This ex vivo assay directly measures the functional effect of formoterol enantiomers on airway smooth muscle contraction and relaxation.

Materials:

-

Animal tissue (e.g., guinea pig or rat trachea, human bronchial rings).

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Contractile agent (e.g., carbachol, histamine, or potassium chloride).

-

(R,R)-formoterol and (S,S)-formoterol.

-

Isolated organ bath system with force transducers and data acquisition software.

Procedure:

-

Tissue Preparation: Dissect the trachea or bronchi from the animal and cut into rings of appropriate size (e.g., 2-4 mm). Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

-

Contraction: Induce a stable contraction in the tissue rings by adding a contractile agent (e.g., 1 µM carbachol).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of (R,R)-formoterol or (S,S)-formoterol to the bath. Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension of the tissue throughout the experiment.

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the log concentration of the formoterol enantiomer.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for relaxation.

-

Figure 4: Experimental Workflow for Isolated Organ Bath Assay.

Conclusion

The pharmacological activity of this compound is stereospecific, with the (R,R)-enantiomer being the potent β2-adrenoceptor agonist responsible for its therapeutic effects. The (S,S)-enantiomer exhibits significantly lower affinity and potency. The primary mechanism of action of (R,R)-formoterol is through the canonical Gs-cAMP-PKA signaling pathway, leading to bronchodilation. A thorough understanding of the distinct properties of each enantiomer, facilitated by the experimental protocols outlined in this guide, is crucial for the development of more targeted and effective respiratory therapeutics.

References

Formoterol Fumarate: An In-depth Analysis of its Interactions with Cellular Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol fumarate is a highly potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist, pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its high affinity and intrinsic activity at the β2-AR, leading to prolonged bronchodilation. While its interaction with the β2-AR is well-characterized, a comprehensive understanding of its engagement with other cellular receptors is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth review of the known interactions of formoterol with other cellular receptors, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations. Current literature extensively documents formoterol's selectivity for the β2-AR over other β-adrenergic receptor subtypes, namely β1-AR and β3-AR. However, there is a notable scarcity of publicly available data from broad receptor screening panels assessing formoterol's affinity for other G-protein coupled receptors (GPCRs) or other receptor families. This guide will focus on the well-documented interactions within the adrenergic family and explore the indirect modulation of other receptor systems.

Interaction with Adrenergic Receptors

Formoterol's primary pharmacological activity is mediated through its high-affinity binding to and activation of the β2-adrenergic receptor. However, it also exhibits a lower affinity for β1- and β3-adrenergic receptors. The degree of selectivity is a critical factor in its clinical profile, as off-target activation of β1-receptors can lead to cardiovascular side effects.

Quantitative Analysis of Binding Affinities

The binding affinities of formoterol for human β1- and β2-adrenergic receptors have been quantified in various studies. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ligand | pKi (mean ± SEM) | Ki (nM) | Selectivity (β1/β2) | Reference |

| β1-Adrenergic | Formoterol | 6.25 ± 0.06 | 562 | 100-fold | [1] |

| β2-Adrenergic | Formoterol | 8.2 ± 0.09 | 6.3 | - | [1] |

pKi is the negative logarithm of the Ki value.

Another study using radioligand binding competition assays with [3H]ICI 118,551 for lung β2-adrenoceptors reported the following dissociation constants (KD):

| Ligand | KD (nmol/L) | Reference |

| Formoterol | 7.6 | [2] |

| Fenoterol | 120 | [2] |

| Salbutamol | 320 | [2] |

These data clearly demonstrate formoterol's significantly higher affinity for the β2-adrenergic receptor compared to the β1 subtype, underpinning its favorable therapeutic index.

Interaction with Non-Adrenergic Receptors

A comprehensive search of the scientific literature reveals a lack of extensive studies screening formoterol against a broad panel of non-adrenergic receptors, such as dopaminergic, serotonergic, or muscarinic receptors. This suggests a high degree of selectivity for its primary target. However, some studies have indicated indirect effects on other receptor systems.

Indirect Modulation of Muscarinic M3 Receptors

Research has shown that long-term administration of formoterol can lead to an upregulation of muscarinic M3 receptor (M3R) expression in airway smooth muscle cells. This effect is not due to direct binding of formoterol to the M3R, but is rather a consequence of the sustained activation of the β2-AR/cAMP signaling pathway. This finding has implications for understanding the phenomenon of bronchoprotection tolerance observed with long-acting β2-agonists.

Signaling Pathways

The binding of formoterol to its target receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

β2-Adrenergic Receptor Signaling Pathway

Upon binding of formoterol to the β2-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

β1-Adrenergic Receptor Signaling Pathway

While formoterol has a lower affinity for β1-adrenergic receptors, at higher concentrations, it can lead to their activation, particularly in cardiac tissue where β1-receptors are abundant. The signaling pathway is similar to that of the β2-receptor, involving Gs protein activation, adenylyl cyclase stimulation, and increased cAMP production. This can result in increased heart rate and contractility.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of formoterol's receptor interactions.

Radioligand Binding Assay (Competition Assay)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., formoterol) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Protocol Details:

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the unlabeled competitor (formoterol).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of formoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Protocol Details:

-

Cell Culture:

-

Cells endogenously expressing or transfected with the receptor of interest (e.g., CHO-K1 cells stably expressing human β2-AR) are cultured to an appropriate confluency in multi-well plates.

-

-

Cell Stimulation:

-

The culture medium is removed, and the cells are washed with a suitable assay buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of formoterol are added to the wells, and the cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

The stimulation is stopped by adding a lysis buffer to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is quantified using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the formoterol concentration.

-

The concentration of formoterol that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis.

-

Conclusion

References

Methodological & Application

formoterol fumarate in vitro cell culture assay protocol

An Application Note and Protocol for In Vitro Cell Culture Assays of Formoterol Fumarate

Introduction

This compound is a potent and long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the relaxation of airway smooth muscle. This document provides a detailed protocol for an in vitro cell culture assay to characterize the activity of this compound in human airway smooth muscle (HASM) cells. The primary endpoint of this assay is the quantification of cyclic adenosine monophosphate (cAMP) production, a key second messenger in the β2-adrenergic signaling pathway.

Mechanism of Action: β2-Adrenergic Signaling